Evernic acid is a natural product found in Ochrolechia parella, Ramalina calicaris, and other organisms with data available.
Evernic acid
CAS No.: 537-09-7
Cat. No.: VC21347489
Molecular Formula: C17H16O7
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 537-09-7 |
---|---|
Molecular Formula | C17H16O7 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid |
Standard InChI | InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21) |
Standard InChI Key | GODLCSLPZIBRMG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC |
Chemical Structure and Properties
Evernic acid (CAS No. 537-09-7) is chemically identified as 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methyl-benzoic acid . It belongs to the depside class of compounds, which are characteristic lichen secondary metabolites. The molecular formula of evernic acid is C₁₇H₁₆O₇ with a molecular weight of 332.3 g/mol .
The physical properties of evernic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆O₇ |
Molecular Weight | 332.3 g/mol |
Physical Form | Crystalline solid |
Color | White to off-white |
Melting Point | 166-167°C |
LogP (estimated) | 5.030 |
FDA UNII | 2EQ5W5403J |
Table 1: Physicochemical properties of evernic acid
The solubility profile of evernic acid varies significantly across different solvents, which is an important consideration for both extraction procedures and preparation of stock solutions for biological assays:
Solvent | Solubility |
---|---|
Ethanol | ≤0.5 mg/ml |
DMSO | 10 mg/ml |
Dimethyl formamide | 10 mg/ml |
DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Table 2: Solubility profile of evernic acid in various solvents
The compound is characterized by a canonical SMILES notation of CC1=CC(OC(C2=C(C)C=C(OC)C=C2O)=O)=CC(O)=C1C(O)=O, which precisely defines its molecular structure . This structural information is crucial for understanding the compound's biological activity and its interactions with various molecular targets.
Natural Sources and Detection
Lichen Sources
Evernic acid is predominantly found in lichens, particularly in Evernia prunastri, where it serves as one of the major secondary metabolites. High-performance liquid chromatography (HPLC) analysis has revealed that acetone extracts of E. prunastri contain a significant amount (66.63%) of evernic acid . This high concentration makes E. prunastri an excellent natural source for the isolation and study of this compound.
Analytical Detection
Modern analytical techniques have been employed to identify and quantify evernic acid in lichen extracts. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) analysis of the ethyl acetate extract of E. prunastri has successfully identified evernic acid with the following analytical parameters:
Parameter | Value |
---|---|
Retention Time (tR) | 9.12 min |
Molecular Formula [M–H]⁻ | C₁₇H₁₅O₇⁻ |
Calculated Mass (m/z) | 331.08238 |
Exact Mass (m/z) | 331.08197 |
Δ ppm | 1.24 |
MS² Fragments (% Base Peak) | 123.04512(11), 149.02443(66), 167.03496(100) |
Table 3: LC-HRMS/MS parameters for the identification of evernic acid in E. prunastri extract
This detailed analytical profile facilitates accurate identification of evernic acid in complex mixtures and enables researchers to monitor its presence in various lichen species and extraction products.
Biological Activities
Activity Against Glioblastoma Cells
Evernic acid has also shown promising activity against glioblastoma multiforme (GBM), an aggressive type of brain cancer. Studies with glioblastoma cell lines demonstrated that evernic acid reduced A-172 cell viability at a concentration of 10 μM . In contrast, it exhibited milder cytotoxicity against T98G cells, with the highest tested concentration leading to approximately 20% reduction in cell viability .
A critical advantage of evernic acid in the context of central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB) . The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) showed that the permeability parameter (Pe) for evernic acid ranged from 0.74 ± 0.18 to 4.92 ± 0.34 × 10⁻⁶ cm/s . According to established criteria (compounds with Pe > 1.5 × 10⁻⁶ cm/s are classified as highly permeable), evernic acid generally demonstrates good BBB penetration capability, enhancing its potential for treating CNS disorders, particularly GBM .
Enzyme Inhibitory Activities
Evernic acid has demonstrated significant inhibitory effects on various enzymes implicated in different pathological conditions:
Cholinesterase Inhibition
Studies have shown that evernic acid exhibits strong inhibition of butyrylcholinesterase (BChE), which is particularly relevant in the context of Alzheimer's disease (AD) . This inhibitory activity is beneficial because BChE is present in higher concentrations than acetylcholinesterase (AChE) in AD patients, and it might initiate the transformation of amyloid-beta (Aβ) from an initially benign substance to a potentially harmful one .
α-Glucosidase Inhibition
Research has indicated that evernic acid strongly inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism . This finding is particularly significant as α-glucosidase inhibitors are used in the management of type 2 diabetes mellitus to reduce postprandial hyperglycemia.
Antioxidant Properties
The antioxidant behavior of evernic acid has been investigated using density functional theory (DFT) and the quantum theory of atoms in molecules (QTAIM) . These theoretical studies provide insights into the structural characteristics that influence the antioxidant activity of the compound.
The research identified O9-H26 as the most favored site of evernic acid for homolytic and heterolytic OH bond breaking, which is crucial for its antioxidant action . The study also examined various mechanisms for antioxidant action, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) .
The findings revealed that while the HAT mechanism is most feasible in the gas phase, the SPLET mechanism is preferred in the water phase due to the significantly lower value of proton affinity (PA) compared to the bond dissociation enthalpy (BDE) value . This mechanic insight helps explain evernic acid's antioxidant activity in different environments.
Antimicrobial Activity
The ethyl acetate extract of E. prunastri, which contains evernic acid as a major component, has demonstrated significant antimicrobial activity against various bacterial strains . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this extract against different bacteria are presented in the following table:
Bacteria | MIC | MBC |
---|---|---|
S. aureus | 0.034 | 0.034 |
B. cereus | 0.00875 | 0.017 |
M. flavus | 0.017 | 0.14 |
L. monocytogenes | 0.068 | 0.14 |
P. aeruginosa | 0.00875 | 0.017 |
E. cloacae | 0.00875 | 0.00875 |
S. typhimurium | 0.017 | 0.017 |
E. coli | 0.00875 | 0.00875 |
Table 4: Antimicrobial activity of E. prunastri ethyl acetate extract (values in mg/mL)
While these results are for the extract rather than pure evernic acid, they suggest potential antimicrobial applications for evernic acid-containing preparations.
Concentration | Amount of Evernic Acid |
---|---|
1 mg | |
1 mM | 3.0093 mL |
5 mM | 0.6019 mL |
10 mM | 0.3009 mL |
Table 5: Volumes required to prepare stock solutions of evernic acid at different concentrations
To increase the solubility of evernic acid, it is recommended to heat the tube to 37°C and then oscillate it in an ultrasonic bath for some time . For long-term storage of stock solutions, it is advised to use them within 6 months when stored at -80°C, or within 1 month when stored at -20°C .
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